molecular formula C11H16O2S B275741 3-Sulfanyladamantane-1-carboxylic acid

3-Sulfanyladamantane-1-carboxylic acid

Cat. No.: B275741
M. Wt: 212.31 g/mol
InChI Key: WADGEHQFVRJJIQ-UHFFFAOYSA-N
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Description

Adamantane-based carboxylic acids are a class of rigid, polycyclic compounds characterized by their diamondoid structure. The adamantane backbone imparts exceptional stability and unique steric properties, making these derivatives valuable in pharmaceuticals, materials science, and chemical synthesis. 3-Sulfanyladamantane-1-carboxylic acid is a hypothetical analog featuring a sulfanyl (-SH) group at the 3-position and a carboxylic acid (-COOH) group at the 1-position. While direct data on this compound is unavailable in the provided evidence, its properties can be inferred through comparison with structurally similar adamantane derivatives, such as hydroxyl-, chloro-, and alkyl-substituted analogs.

Properties

Molecular Formula

C11H16O2S

Molecular Weight

212.31 g/mol

IUPAC Name

3-sulfanyladamantane-1-carboxylic acid

InChI

InChI=1S/C11H16O2S/c12-9(13)10-2-7-1-8(3-10)5-11(14,4-7)6-10/h7-8,14H,1-6H2,(H,12,13)

InChI Key

WADGEHQFVRJJIQ-UHFFFAOYSA-N

SMILES

C1C2CC3(CC1CC(C2)(C3)S)C(=O)O

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)S)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The substituent at the 3-position significantly influences molecular weight, polarity, and reactivity. Below is a comparison of key adamantane-1-carboxylic acid derivatives:

Compound Name Substituent (3-position) Molecular Formula Molecular Weight (g/mol) CAS Number Key References
Adamantane-1-carboxylic acid None (parent compound) C₁₁H₁₆O₂ 180.24 828-51-3
3-Hydroxyadamantane-1-carboxylic acid -OH C₁₁H₁₆O₃ 196.25 42711-75-1
3-Chloroadamantane-1-carboxylic acid -Cl C₁₁H₁₅ClO₂ 214.69 34859-74-0
3-Ethyladamantane-1-carboxylic acid -C₂H₅ C₁₃H₂₀O₂ 208.30 Discontinued
3-(Carboxymethyl)-5,7-dimethyladamantane-1-carboxylic acid -CH₂COOH (with additional methyl groups) C₁₅H₂₀O₄ 264.32 1338494-81-7

Inferred Properties of 3-Sulfanyladamantane-1-carboxylic acid :

  • Expected molecular formula: C₁₁H₁₆O₂S (assuming a single -SH group).
  • Molecular weight: ~196.31 g/mol.
  • The sulfanyl group may enhance nucleophilicity and metal-binding capacity compared to -OH or -Cl analogs.
Adamantane-1-carboxylic acid
  • Applications : Used as a laboratory chemical and intermediate in organic synthesis .
  • Safety: Non-toxic in animal studies; rapid clearance from blood .
3-Hydroxyadamantane-1-carboxylic acid
  • Research: Potential interest in medicinal chemistry due to hydroxyl group’s hydrogen-bonding capability.
  • Safety : Hazard statements include H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled) .
3-Chloroadamantane-1-carboxylic acid
  • Synthesis : Produced via halogenation reactions; chloro-substituent increases lipophilicity .
  • Applications : Used in drug development for its stability and reactivity in cross-coupling reactions .
3-(Carboxymethyl)-5,7-dimethyladamantane-1-carboxylic acid

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